4-Bromobenzoate
Description
General Academic Relevance and Classification of 4-Bromobenzoate
4-Bromobenzoic acid is an aromatic carboxylic acid. cymitquimica.com Its structure is defined by a benzene (B151609) ring substituted with a bromine atom and a carboxylic acid group at the para position (positions 1 and 4, respectively). cymitquimica.comontosight.ai The deprotonated form of this acid is the this compound anion. ontosight.ai This compound is classified as a halogenated benzoic acid and serves as a fundamental example in the study of substituted aromatic systems. cymitquimica.com
The presence of both an electron-withdrawing carboxylic acid group and a moderately deactivating but ortho-para directing bromine atom on the aromatic ring imparts a unique electronic character to the molecule. This makes it an interesting subject for academic studies in physical organic chemistry, particularly in understanding the effects of substituents on aromatic reactivity and acidity.
This compound and its acid form are typically white to off-white crystalline solids. cymitquimica.comlookchem.com They exhibit limited solubility in water but are soluble in organic solvents like ethanol (B145695) and ether. cymitquimica.com The sodium salt, sodium this compound, is highly soluble in water. solubilityofthings.com
Interactive Data Table: Physicochemical Properties of 4-Bromobenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C7H5BrO2 | cymitquimica.comontosight.aichembk.com |
| Molecular Weight | 201.02 g/mol | cymitquimica.comchembk.com |
| Melting Point | 252-254 °C | ontosight.aichembk.comsigmaaldrich.com |
| Boiling Point | 299.8 °C at 760 mmHg | lookchem.comhomesunshinepharma.com |
| Appearance | White to pale yellow powder | cymitquimica.comlookchem.comchemimpex.com |
| Solubility | Soluble in hot water, ethanol, and ether. cymitquimica.comchembk.comsigmaaldrich.com | cymitquimica.comchembk.comsigmaaldrich.com |
Importance as an Intermediate and Building Block in Advanced Organic Synthesis
The true significance of this compound in the chemical sciences lies in its utility as a versatile intermediate and building block for the synthesis of more complex molecules. ontosight.aichemimpex.com Its bifunctional nature, possessing both a carboxylic acid (or its ester derivative) and a reactive carbon-bromine bond, allows for a wide array of chemical transformations.
The carboxylic acid group can be readily converted into esters, amides, and other derivatives, providing a handle for further functionalization. chemimpex.com For instance, it can be esterified with various alcohols, such as methanol (B129727) or ethanol, to produce methyl this compound and ethyl this compound, respectively. cymitquimica.comchemicalbook.com These esters are themselves valuable intermediates in organic synthesis. cymitquimica.comchemicalbook.com
The carbon-bromine bond is particularly valuable as it serves as a key reactive site for numerous carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.
Key Research Findings and Applications:
Suzuki-Miyaura Coupling: 4-Bromobenzoic acid and its esters are frequently used as substrates in Suzuki-Miyaura cross-coupling reactions. For example, the reaction of 4-bromobenzoic acid with phenylboronic acid, catalyzed by a palladium complex, yields 4-phenylbenzoic acid. acs.orgacs.orgrsc.org This reaction is often featured in undergraduate organic chemistry laboratories to demonstrate the power of transition-metal catalysis. acs.orgacs.orgresearchgate.net
Heck Reaction: Ethyl this compound has been shown to participate in the Heck reaction, coupling with olefins like styrene (B11656) to form substituted alkenes. researchgate.netnih.gov This reaction is another powerful tool for C-C bond formation.
Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another important application of this compound derivatives. rsc.orgwikipedia.org For instance, 4-bromobenzoic acid can be coupled with phenylacetylene (B144264) in the presence of a palladium/copper catalyst system to produce 4-(phenylethynyl)benzoic acid. researchgate.net
Synthesis of Biologically Active Molecules: Due to its versatility, this compound is a common starting material or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. ontosight.aihomesunshinepharma.comchemimpex.com It has been used in the synthesis of potential anticancer agents and insecticides. homesunshinepharma.com
Materials Science: The rigid structure of the this compound core makes it a valuable component in the synthesis of liquid crystals and specialty polymers. lookchem.comchemimpex.com The derivatization of this compound is a key step in creating molecules with specific mesomorphic properties. rsc.org
Interactive Data Table: Examples of this compound Derivatives in Synthesis
| Derivative | Reagent | Reaction Type | Product Application | Source(s) |
| Methyl this compound | Methanol | Esterification | Intermediate for pharmaceuticals and agrochemicals. cymitquimica.com | cymitquimica.com |
| Ethyl this compound | Ethanol | Esterification | Substrate for Heck and Suzuki coupling reactions. chemicalbook.comfau.de | chemicalbook.comfau.de |
| Phenyl this compound | Phenol | Esterification | Intermediate in pharmaceutical and materials synthesis. ontosight.ai | ontosight.ai |
| tert-Butyl this compound | tert-Butanol | Esterification | Building block for biologically active compounds. chemicalbook.com | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXYZHVUPGXXQG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrO2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167765 | |
| Record name | 4-Bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16449-27-7 | |
| Record name | 4-Bromobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016449277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4PYT135BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Derivatization Strategies of 4 Bromobenzoate
Esterification Reactions and Mechanisms Involving 4-Bromobenzoic Acid
The synthesis of 4-bromobenzoate esters from 4-bromobenzoic acid is a fundamental transformation in organic chemistry. ontosight.aichemimpex.com One of the most common methods is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess. masterorganicchemistry.commasterorganicchemistry.com
The mechanism of Fischer esterification proceeds through several key steps. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.com All steps in this process are reversible. masterorganicchemistry.comlibretexts.org
A variety of acid catalysts can be employed for this reaction, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com For instance, methyl this compound can be synthesized by suspending 4-bromobenzoic acid in methanol (B129727) and heating the mixture under reflux in the presence of sulfuric acid. prepchem.com Similarly, ethyl this compound can be prepared using ethanol (B145695) and an acid catalyst. collegedunia.com
Beyond traditional heating, other methods have been developed for the synthesis of this compound esters. For example, the reaction of 4-bromobenzoic acid with various alcohols can be mediated by pentafluoropyridine (B1199360) (PFP) and diisopropylethylamine (DIPEA) in acetonitrile. rsc.org This method has been used to synthesize a range of esters, including benzyl (B1604629) this compound and 4-methoxyphenyl (B3050149) this compound. rsc.org
Another approach involves the use of a zinc catalyst for the reaction of 4-bromobenzoic acid with phenylacetylene (B144264), which results in the formation of vinyl esters. bio-conferences.org This reaction yields a mixture of products from both Markovnikov and anti-Markovnikov addition. bio-conferences.org The total yield of the reaction of 4-bromobenzoic acid with phenylacetylene has been reported to be 78%. bio-conferences.org
The following table summarizes various esterification reactions of 4-bromobenzoic acid:
| Ester Product | Alcohol/Reagent | Catalyst/Mediator | Yield | Reference |
| Methyl this compound | Methanol | Sulfuric Acid | Not specified | prepchem.com |
| Ethyl this compound | Ethanol | Acid Catalyst | Not specified | collegedunia.com |
| Benzyl this compound | Benzyl alcohol | PFP/DIPEA | 69% | rsc.org |
| 4-Methoxyphenyl this compound | 4-Methoxyphenol | PFP/DIPEA | 50% | rsc.org |
| 4-Bromophenyl this compound | 4-Bromophenol | PFP/DIPEA | 18% | rsc.org |
| Vinyl this compound | Phenylacetylene | Zn(C₄H₇S₂)₄₂ | 78% (total) | bio-conferences.org |
Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives
The bromine atom on the aromatic ring of this compound derivatives makes them ideal substrates for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely used in organic synthesis due to their efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. 4-Bromobenzoic acid and its esters are suitable coupling partners for this reaction. The reaction typically employs a palladium catalyst, a base, and a suitable solvent.
The direct amination of aryl halides, also known as the Buchwald-Hartwig amination, is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction provides a direct route to N-aryl compounds from this compound derivatives and various amines.
Suzuki-Miyaura Coupling Protocols for 4-Bromobenzoic Acid and its Esters
Nickel-Catalyzed Reductive Cross-Coupling Reactions
In addition to palladium, nickel catalysts have emerged as powerful alternatives for cross-coupling reactions. Nickel-catalyzed reductive cross-coupling reactions offer unique reactivity and can often be more cost-effective than their palladium counterparts. These reactions typically involve a nickel catalyst and a reducing agent to couple two electrophiles, such as an aryl halide and an alkyl halide.
Synthesis of Specialized this compound Derivatives
The versatile reactivity of 4-bromobenzoic acid and its esters allows for the synthesis of a wide array of specialized derivatives with tailored properties. For example, 4-bromo-3-nitrobenzoic acid can be synthesized from 4-bromobenzoic acid through nitration using a mixture of nitric acid and sulfuric acid. quora.com
Heterocyclic Compound Synthesis via this compound Precursors
Methyl this compound serves as a key starting material in the multi-step synthesis of complex heterocyclic compounds, such as furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine analogs, which are investigated for their potential as antifolates. nih.govacs.orgacs.orgottokemi.comfishersci.be
A notable synthetic route involves a 10-step sequence beginning with methyl this compound. nih.govacs.orgacs.org This sequence elaborates the initial ester into a more complex intermediate, an α-chloromethyl ketone. nih.govacs.orgacs.org This ketone is then condensed with 2,6-diamino-pyrimidin-4-one to yield the substituted furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine core structures. nih.govacs.orgacs.org Subsequent coupling with diethyl-l-glutamate followed by saponification affords the final target antifolate analogs. nih.govacs.orgacs.org This strategic use of this compound highlights its utility in building intricate, fused-ring heterocyclic systems with potential therapeutic applications. nih.gov
N-Acyl Urea Derivatives from 4-Bromobenzoic Acid
N-acyl ureas are a class of compounds with recognized biological activities and utility as synthetic intermediates. nih.govacs.org A direct and efficient method for their synthesis involves the reaction of a carboxylic acid with a carbodiimide. nih.gov Specifically, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea is synthesized by reacting 4-bromobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC). nih.govacs.orgacs.orgnih.gov The reaction proceeds through an O-acylisourea intermediate which then undergoes an intramolecular rearrangement to form the stable N-acyl urea. nih.gov This reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) and may be facilitated by a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov The resulting N-acyl urea, still containing the bromo-functional handle, can be further diversified via palladium-catalyzed Suzuki cross-coupling reactions to generate a library of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives. nih.govacs.orgacs.org
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield |
| 4-Bromobenzoic acid | N,N'-dicyclohexylcarbodiimide (DCC) | DMAP (optional) | 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea | Good (e.g., 78%) acs.org |
Hydrazone Schiff Base Derivatives of 4-Bromobenzoic Acid
Hydrazone Schiff bases are compounds known for a wide spectrum of biological activities. benthamdirect.com Derivatives based on 4-bromobenzoic acid are synthesized in a straightforward manner. benthamdirect.comresearchgate.net The synthesis typically begins with the conversion of 4-bromobenzoic acid to its corresponding hydrazide, 4-bromobenzohydrazide. benthamdirect.com This intermediate is then condensed with a variety of substituted aldehydes or ketones. benthamdirect.comresearchgate.net The reaction is usually carried out in a solvent like methanol with a catalytic amount of acetic acid, leading to the formation of the hydrazone Schiff base derivatives in good yields. benthamdirect.com These derivatives have been evaluated for various biological activities, including as α-amylase inhibitors. benthamdirect.comresearchgate.net
Benzocoumarin Synthesis Utilizing Bromobenzoate Intermediates
Benzocoumarins are polycyclic aromatic compounds with diverse applications. researchgate.net Their synthesis can involve ring-closing reactions of biaryl precursors. researchgate.netjmchemsci.com The Suzuki reaction is a powerful tool for creating these necessary biaryl systems. researchgate.net In this context, ortho-bromobenzoates can be coupled with suitable boronic acids, such as 2,4-dimethoxy-phenylboronic acid. researchgate.netjmchemsci.com This palladium-catalyzed reaction forms a biaryl compound containing an ester group at one 2-position and a methoxy (B1213986) group at the other 2'-position. researchgate.netjmchemsci.com Subsequent lactonization, often mediated by a demethylating agent like boron tribromide, facilitates the ring closure to yield the final benzocoumarin structure. researchgate.netjmchemsci.com
Nucleoside Acylation with 4-Bromobenzoyl Chloride
The modification of nucleosides and carbohydrates is a key strategy in medicinal chemistry to develop new therapeutic agents. nih.govnih.gov 4-Bromobenzoyl chloride is a frequently used reagent for the selective acylation of hydroxyl groups in these molecules. nih.govmedipol.edu.trdntb.gov.ua For instance, thymidine (B127349) can be selectively acylated at the 5'-position by reacting it with 4-bromobenzoyl chloride in anhydrous pyridine. medipol.edu.trresearchgate.net The reaction is typically performed at low temperatures (0 °C) and then allowed to proceed at room temperature. medipol.edu.tr Similarly, methyl β-d-galactopyranoside can be selectively acylated at the primary 6-O-position using 4-bromobenzoyl chloride in a mixture of N,N-dimethylformamide and triethylamine (B128534) or in dry pyridine. nih.govnih.gov The resulting 4-bromobenzoyl esters serve as protected intermediates for further derivatization or as final products for biological evaluation. nih.gov
| Substrate | Acylating Agent | Solvent/Conditions | Product |
| Thymidine | 4-Bromobenzoyl chloride | Anhydrous pyridine, 0°C to RT | 5'-O-(4-Bromobenzoyl)thymidine |
| Methyl β-d-galactopyranoside | 4-Bromobenzoyl chloride | Pyridine, -5°C | Methyl 6-O-(4-bromobenzoyl)-β-d-galactopyranoside |
Sustainable Synthetic Approaches for this compound and its Derivatives
Application of Flow Microreactor Systems in Esterification
The synthesis of this compound esters, traditionally performed via classical batch esterification protocols, is increasingly benefiting from advanced synthetic methodologies like continuous flow chemistry. vulcanchem.com Flow microreactor systems offer significant advantages over conventional batch processing, including superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and enhanced safety profiles. researchgate.netnih.gov These benefits can lead to higher reaction efficiency and improved product yields. riken.jp
In a typical flow esterification process, solutions of 4-bromobenzoic acid and an alcohol are continuously pumped through a micromixer and then into a heated microreactor. researchgate.net The reactor can be a capillary or a micro-structured chip, which may be packed with a solid catalyst to increase reaction rates and facilitate purification. nih.govriken.jp The high surface-area-to-volume ratio inherent in microreactors allows for rapid heating or cooling, enabling excellent temperature control which is crucial for minimizing side reactions and maximizing conversion. researchgate.net The product stream exits the reactor continuously and can be collected or directed into subsequent in-line purification or reaction steps.
While specific kinetic data for the flow esterification of 4-bromobenzoic acid is not extensively published, the principles are well-demonstrated for a variety of esterification reactions, showing quantitative yields within minutes. researchgate.netnih.gov The synthesis of tert-butyl p-bromobenzoate derivatives in flow systems further underscores the applicability of this technology for producing functionalized this compound compounds. Industrial-scale production may utilize these continuous flow reactors to optimize the synthesis of key intermediates like phenyl this compound. vulcanchem.com
Table 1: Illustrative Parameters for Acid-Catalyzed Esterification in Flow Microreactors
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | nih.govriken.jp |
| Catalyst | Solid Acid (e.g., mounted on silica), Liquid Acid | researchgate.netnih.gov |
| Reactor Type | Packed-Bed Reactor (PBR), Wall-Coated, Capillary | researchgate.netnih.gov |
| Temperature | 60 - 100 °C | researchgate.netnih.gov |
| Residence Time | < 2 minutes to 30 minutes | researchgate.netnih.gov |
| Yield | >90% (in some cases) | researchgate.netriken.jp |
Radiochemical Synthesis for Labelling Applications
This compound serves as a valuable scaffold in nuclear medicine for the development of radiolabeled imaging agents, particularly for Positron Emission Tomography (PET). nih.gov PET is a noninvasive imaging technique that visualizes the distribution of biologically active compounds in vivo. thno.org By incorporating a positron-emitting radionuclide, such as Bromine-76 (⁷⁶Br), into the this compound structure, a PET radiotracer can be created. researchgate.net
The synthesis strategy typically involves preparing a stable precursor molecule that can be rapidly and efficiently radiolabeled in the final step. This is crucial due to the short half-life of many positron-emitting isotopes. For this compound, this often involves a destannylation reaction, where a trialkylstannyl group (like trimethyltin) on the aromatic ring is replaced by a radiohalogen. researchgate.net
Preparation of Radiolabelled Reagents for Macromolecule Conjugation (e.g., Monoclonal Antibodies)
A key application of radiolabeled this compound is the indirect labeling of macromolecules, such as monoclonal antibodies (mAbs), for radioimmunodetection and radioimmunotherapy. nih.gov This is achieved by creating a bifunctional molecule where one functional group carries the radionuclide and the other is capable of covalently bonding to the macromolecule. researchgate.net
A prominent example is the synthesis of N-succinimidyl 4-[⁷⁶Br]bromobenzoate ([⁷⁶Br]SBB). researchgate.net This reagent is prepared from a non-radioactive precursor, N-succinimidyl 4-trimethylstannylbenzoate. The trimethyltin (B158744) group is substituted with ⁷⁶Br via an oxidative radiobromination reaction. The resulting [⁷⁶Br]SBB molecule contains the ⁷⁶Br radiolabel for PET imaging and an N-succinimidyl (NHS) ester group. The NHS ester is highly reactive towards primary amine groups, such as the lysine (B10760008) residues found on the surface of proteins like monoclonal antibodies, forming a stable amide bond. researchgate.net This process effectively conjugates the ⁷⁶Br label to the antibody, which can then be used to target specific antigens in the body for PET imaging. researchgate.net
Table 2: Synthesis Data for N-succinimidyl 4-[⁷⁶Br]bromobenzoate ([⁷⁶Br]SBB)
| Parameter | Finding | Reference |
|---|---|---|
| Precursor | N-succinimidyl 4-trimethylstannylbenzoate | researchgate.net |
| Radionuclide | ⁷⁶Br (T₁/₂ = 16.2 h) | researchgate.netresearchgate.net |
| Reaction | Oxidative Radiobromodestannylation | researchgate.net |
| Radiochemical Yield | 45-60% (isolated) | researchgate.net |
| Specific Radioactivity | 20-200 GBq/μmol | researchgate.net |
| Application | Conjugation labeling of proteins and oligonucleotides | researchgate.net |
Biochemical and Microbial Degradation Pathways of 4 Bromobenzoate
Aerobic Biodegradation Mechanisms of 4-Bromobenzoate
Aerobic biodegradation, which occurs in the presence of oxygen, is a highly efficient process for the breakdown of organic pollutants. numberanalytics.com Microorganisms such as bacteria and fungi utilize oxygen as a terminal electron acceptor to metabolize these compounds. numberanalytics.com
Proposed Complete Mineralization Pathways to Carbon Dioxide via Intermediates
The complete mineralization of this compound involves its conversion to carbon dioxide. One proposed pathway in aerobic bacteria, such as Cupriavidus sp. strain SK-3, begins with the hydrolytic dehalogenation of this compound to form 4-hydroxybenzoic acid. nih.gov This intermediate is then further hydroxylated to create protocatechuic acid. nih.gov Subsequently, the protocatechuic acid enters the β-ketoadipate pathway, a common route for the degradation of aromatic compounds, which ultimately leads to the production of intermediates for the tricarboxylic acid (TCA) cycle and complete mineralization to CO2. nih.gov Research has shown that some bacterial strains can completely mineralize sulfonated azo compounds by reductively cleaving them into intermediates like 4-aminobenzoate (B8803810) and 4-aminobenzenesulfonate, which are then degraded through established pathways. researchgate.net
Hydrolytic Dehalogenation Processes and Identification of Metabolite Intermediates (e.g., 4-Hydroxybenzoic Acid)
A crucial initial step in the aerobic degradation of this compound is hydrolytic dehalogenation. This process involves the replacement of the bromine atom with a hydroxyl group from a water molecule. semanticscholar.org A key and well-documented intermediate in this pathway is 4-hydroxybenzoic acid. nih.govwur.nl For instance, Cupriavidus sp. strain SK-3 has been shown to metabolize this compound through an initial hydrolytic dehalogenation to yield 4-hydroxybenzoic acid. nih.gov This reaction is a critical detoxification step, as it removes the halogen atom that contributes to the compound's recalcitrance.
Enzymatic Transformations of Bromobenzoates (e.g., 4-Chlorobenzoyl Coenzyme A Dehalogenase Activity)
The enzymatic machinery involved in the degradation of halogenated benzoates is complex and often involves coenzyme A (CoA) activation. While specific research on 4-bromobenzoyl-CoA dehalogenase is less common, extensive studies on the analogous 4-chlorobenzoyl-CoA (4-CBA-CoA) dehalogenase provide significant insights. This enzyme catalyzes the hydrolytic dehalogenation of 4-CBA-CoA to 4-hydroxybenzoyl-CoA. semanticscholar.orgnih.gov The reaction proceeds through the formation of an aryl-enzyme covalent intermediate via nucleophilic aromatic substitution. semanticscholar.org It is plausible that a similar enzymatic mechanism exists for this compound, where it is first converted to 4-bromobenzoyl-CoA and then dehalogenated by a specific dehalogenase. The expression of the genes encoding these enzymes is often inducible by the substrate itself. nih.gov Some bacterial strains, like DJ-12, have demonstrated the ability to degrade both this compound and 4-iodobenzoate (B1621894). jmb.or.kr
Anaerobic Biodegradation of this compound under Denitrifying Conditions
In the absence of oxygen, some microorganisms can utilize alternative electron acceptors for respiration. Under denitrifying conditions, nitrate (B79036) is used as the terminal electron acceptor. Several studies have demonstrated the degradation of this compound by microbial consortia under these conditions. nih.govoup.com Enrichment cultures established from river sediment, estuarine sediment, and agricultural soil have shown the capability to readily degrade this compound. nih.govoup.com Stable denitrifying consortia have been maintained that can utilize this compound, with degradation coupled to the reduction of nitrate. oup.comoup.com For example, a consortium from Kyungan River sediment completely degraded an initial concentration of 100 µM of this compound within five days under denitrifying conditions. oup.com The degradation of 1.4 mM of this compound was coupled with the consumption of 5 mM of nitrate. oup.comoup.com
Role of this compound in Stimulating Microbial Dechlorination of Persistent Organic Pollutants (e.g., Polychlorinated Biphenyls)
Interestingly, this compound has been shown to play a role in stimulating the microbial dechlorination of more persistent organic pollutants, such as polychlorinated biphenyls (PCBs). This phenomenon, known as "priming" or "cometabolism," occurs when the presence of one compound enhances the degradation of another. In studies with Housatonic River sediments, the addition of this compound was found to prime the dechlorination of Aroclor 1260, a commercial PCB mixture. dss.go.th It was one of the most effective halogenated benzoates tested, leading to a significant decrease in the more highly chlorinated PCB congeners. dss.go.th The mechanism is thought to involve the stimulation of microbial populations or the induction of enzymes that are also active on PCBs. dss.go.thoup.com The dehalogenation of this compound to benzoate (B1203000) was observed concurrently with the dechlorination of PCBs. dss.go.th
Characterization of this compound Degrading Microbial Consortia
The microbial communities responsible for this compound degradation have been characterized using molecular techniques like terminal restriction fragment length polymorphism (T-RFLP) and 16S rRNA gene sequencing. In denitrifying consortia, a dominant terminal restriction fragment (T-RF) has been consistently observed, regardless of the geographical origin of the inoculum. nih.govoup.com This suggests that a specific group of bacteria is primarily responsible for the degradation under these conditions. Phylogenetic analysis has identified these bacteria as members of the beta-subunit of the Proteobacteria. nih.govoup.comoup.com One particular clone, designated 4CB2, was identified as the major population in a this compound degrading denitrifying consortium and was found to be distantly related to the genera Limnobacter and Ralstonia. nih.govoup.comoup.com Despite the characterization of these consortia, isolating pure cultures capable of degrading this compound under denitrifying conditions has proven challenging, with isolates often only able to utilize non-halogenated benzoate. oup.comoup.com
Interactive Data Table: Microbial Degradation of this compound
| Degradation Condition | Key Microorganisms/Consortia | Intermediate Metabolites | Key Enzymes/Mechanisms | Stimulatory Effects |
|---|---|---|---|---|
| Aerobic | Cupriavidus sp. strain SK-3 | 4-Hydroxybenzoic acid, Protocatechuic acid | Hydrolytic dehalogenation, Dioxygenases | - |
| Anaerobic (Denitrifying) | Beta-Proteobacteria consortia (e.g., related to Limnobacter, Ralstonia) | Benzoate | Dehalogenation coupled to nitrate reduction | - |
| Anaerobic (PCB Contaminated Sediments) | Uncharacterized consortia | Benzoate | Reductive dehalogenation (priming effect) | Stimulates dechlorination of Polychlorinated Biphenyls (PCBs) |
Microbial Community Analysis Techniques (e.g., Terminal Restriction Fragment Length Polymorphism, 16S rRNA Gene Cloning)
The characterization of microbial consortia capable of degrading this compound often employs molecular techniques to overcome the challenges of isolating pure cultures. oup.comoup.com Terminal Restriction Fragment Length Polymorphism (T-RFLP) and 16S rRNA gene cloning are two such powerful methods used to analyze the composition of these microbial communities. oup.comnih.gov
T-RFLP analysis of the 16S rRNA gene provides a fingerprint of the microbial community by separating terminal restriction fragments (T-RFs) of different lengths. oup.comoup.com In studies of denitrifying consortia enriched on this compound, T-RFLP has been instrumental in identifying the key operational taxonomic units (OTUs) involved in the degradation process. oup.comoup.com For instance, a this compound degrading consortium established from river sediment showed a single, dominant T-RF, suggesting a less complex community structure compared to consortia degrading other halogenated benzoates. oup.comoup.com This technique has been successfully combined with 16S rRNA gene cloning to identify the specific microorganisms corresponding to the observed T-RFs. oup.com
The process of 16S rRNA gene cloning involves amplifying the 16S rRNA genes from the microbial community's total DNA, inserting them into cloning vectors, and then sequencing the inserted genes. jmb.or.krnih.gov This provides detailed phylogenetic information about the individual members of the community. jmb.or.kr In the context of this compound degradation, this method has been used to identify bacteria that are difficult to cultivate using standard laboratory techniques. oup.comoup.com By comparing the sequences to established databases, researchers can infer the evolutionary relationships of the degrading bacteria. jmb.or.kr
The combination of T-RFLP and 16S rRNA gene cloning has revealed that specific bacterial populations are responsible for the degradation of this compound in various environments. nih.govoup.com For example, in a denitrifying consortium, a single T-RF was observed, which was later identified through gene cloning. oup.comoup.com This integrated approach provides a comprehensive view of the microbial community structure and function related to this compound biodegradation.
Phylogenetic Analysis of this compound Utilizing Bacteria
Phylogenetic analysis, based on 16S rRNA gene sequencing, has been crucial in identifying and classifying bacteria capable of utilizing this compound as a carbon source. oup.comnih.govnih.gov These analyses have shown that the ability to degrade this compound is distributed across different bacterial taxa, particularly within the Proteobacteria phylum. nih.govnih.gov
In studies of denitrifying consortia that degrade this compound, phylogenetic analysis has identified specific clones as key players. nih.govoup.com For example, a clone designated as 4CB2 was found to be the major population in a this compound degrading consortium. oup.comoup.com This clone was identified as a member of the beta-subunit of the Proteobacteria and was distantly related to the genera Limnobacter and Ralstonia. nih.govoup.com Interestingly, this same clone was also present in consortia that degrade 4-chlorobenzoate, suggesting a broader substrate specificity. nih.govoup.com
Further research has placed this compound degrading bacteria within several genera of the Proteobacteria, including Thauera, Acidovorax, Azoarcus, Bradyrhizobium, Ochrobactrum, Paracoccus, Pseudomonas, Mesorhizobium, and Ensifer. nih.gov This diversity indicates that the genetic systems for this compound degradation are widespread in various soil and sediment environments. nih.gov The phylogenetic tree based on the neighbor-joining method is a common tool used to visualize the evolutionary relationships between these degrading strains and other known bacteria. jmb.or.krnih.gov
| Phylogenetic Group | Identified Genera/Clones | Degradation Condition |
| Betaproteobacteria | Clone 4CB2 (related to Limnobacter and Ralstonia) | Denitrifying |
| Betaproteobacteria | Thauera | Denitrifying |
| Alphaproteobacteria, Betaproteobacteria, Gammaproteobacteria | Acidovorax, Azoarcus, Bradyrhizobium, Ochrobactrum, Paracoccus, Pseudomonas, Mesorhizobium, Ensifer | Denitrifying |
Metabolic Fate Studies of Bromobenzoic Acids in Biological Systems
Understanding the metabolic fate of this compound in biological systems is essential for assessing its biotransformation and potential persistence. Studies have been conducted using both in vitro and in vivo models to elucidate the metabolic pathways. chromatographytoday.comnih.gov
In Vitro Hepatocyte Metabolism Studies of 4-Bromobenzoic Acid
In vitro studies using rat hepatocytes have been instrumental in identifying the primary metabolic pathways of 4-bromobenzoic acid. chromatographytoday.comsigmaaldrich.cngtilaboratorysupplies.comscientificlabs.iefishersci.ca When incubated with freshly prepared rat hepatocytes, 4-bromobenzoic acid undergoes significant metabolism. chromatographytoday.com The primary route of metabolism for 4-bromobenzoic acid, as well as its 2- and 3-isomers, is conjugation with glycine (B1666218). chromatographytoday.comnih.gov
Analysis of the incubation medium after a 4-hour period revealed the formation of a new major peak corresponding to the glycine conjugate. chromatographytoday.com This metabolite was identified by mass spectrometry, which showed characteristic m/z values for the glycine conjugate and its sodium adducts. chromatographytoday.com While all three bromobenzoic acid isomers formed glycine conjugates, the extent of this conjugation varied, with the 3- and 4-isomers showing more significant formation compared to the 2-isomer. chromatographytoday.com In addition to glycine conjugation, the formation of ester glucuronide conjugates has also been identified, although they represent a minor metabolic pathway. nih.gov
| Parent Compound | Primary Metabolite | Observed m/z (Sodium Adducts) | Other Metabolites |
| 4-Bromobenzoic Acid | Glycine Conjugate | 280/282 | Ester Glucuronide |
| 3-Bromobenzoic Acid | Glycine Conjugate | 280/282 | Ester Glucuronide |
| 2-Bromobenzoic Acid | Glycine Conjugate | 280/282 | Ester Glucuronide |
In Vivo Disposition Analysis of Bromobenzoic Acids
In vivo studies in bile-duct-cannulated rats have provided insights into the excretion and disposition of 4-bromobenzoic acid. nih.govsigmaaldrich.com Following intraperitoneal administration, 4-bromobenzoic acid is rapidly excreted, primarily through the urine. nih.gov Within 48 hours, a significant percentage of the administered dose is recovered in the urine and bile. nih.gov
Metabolite profiling of the urine and bile revealed that the unchanged 4-bromobenzoic acid constitutes only a minor portion of the excreted material, indicating extensive metabolism. nih.gov The major metabolite identified in both urine and bile was the glycine conjugate, consistent with the findings from in vitro hepatocyte studies. nih.gov Ester glucuronide conjugates were also detected but in smaller amounts. nih.gov The rapid excretion and extensive metabolism suggest that 4-bromobenzoic acid does not significantly accumulate in the body.
Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromobenzoate and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-bromobenzoate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
For ethyl this compound, the ¹H NMR spectrum typically shows signals for the aromatic protons and the ethyl group protons. rsc.orgchemicalbook.com The aromatic protons, due to the bromine and ester groups, appear as two sets of doublets in the downfield region, usually between 7.5 ppm and 7.9 ppm. rsc.org The quartet corresponding to the methylene (B1212753) (-CH2-) protons of the ethyl group is observed further upfield, around 4.3 ppm, and the triplet for the methyl (-CH3) protons appears at approximately 1.3 ppm. rsc.org
The ¹³C NMR spectrum of ethyl this compound provides complementary information. rsc.orgchemicalbook.com The carbonyl carbon of the ester group gives a signal around 165.6 ppm. The aromatic carbons show distinct signals, with the carbon atom bonded to the bromine atom appearing at a characteristic chemical shift. The methylene and methyl carbons of the ethyl group are observed at approximately 61.0 ppm and 14.1 ppm, respectively. rsc.org
In the case of 4-bromobenzoic acid, the ¹H NMR spectrum in a solvent like DMSO-d6 shows the aromatic protons as two doublets, typically around 7.7 ppm and 7.9 ppm, and a broad singlet for the acidic proton of the carboxyl group at a much higher chemical shift, often above 13 ppm. orgsyn.org The ¹³C NMR spectrum of 4-bromobenzoic acid shows the carboxyl carbon at approximately 167 ppm, with the aromatic carbons appearing in the 128-132 ppm range.
Variations in the structure of this compound derivatives are clearly reflected in their NMR spectra. For instance, the ¹H and ¹³C NMR data for methyl this compound show the characteristic aromatic proton signals and a singlet for the methyl protons around 3.8 ppm. chemicalbook.comresearchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Ethyl this compound | CDCl₃ | ~7.87 (d, 2H), ~7.55 (d, 2H), ~4.36 (q, 2H), ~1.38 (t, 3H) rsc.orgchemicalbook.com | ~165.6, ~131.4, ~130.9, ~129.2, ~127.7, ~61.0, ~14.1 rsc.orgchemicalbook.com |
| Methyl this compound | CDCl₃ | ~7.94 (d, 2H), ~7.37 (d, 2H), ~3.87 (s, 3H) rsc.org | ~166.1, ~139.3, ~130.9, ~128.6, ~52.1 rsc.org |
| 4-Bromobenzoic acid | DMSO-d₆ | ~13.11 (s, 1H), ~8.00 (d, 2H), ~7.65 (d, 2H) | ~172.7, ~140.2, ~137.4, ~135.8, ~134.5, ~133.5, ~133.4, ~133.3, ~132.9, ~132.0, ~130.4 |
| 2-Hydroxyethyl this compound | CDCl₃ | ~7.91 (d, 2H), ~7.58 (d, 2H), ~4.43 (m, 2H), ~3.91 (m, 2H), ~2.26 (s, 1H) rsc.org | ~166.3, ~131.7, ~131.2, ~128.7, ~128.3, ~66.8, ~61.2 rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its derivatives, characteristic vibrational frequencies can be assigned to specific bonds and functional groups.
A key feature in the IR spectrum of 4-bromobenzoic acid is the broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing fine structure due to hydrogen bonding. nist.gov The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band around 1700 cm⁻¹. nist.gov The C-Br stretching vibration is usually observed in the fingerprint region, at lower wavenumbers.
For esters of 4-bromobenzoic acid, such as ethyl this compound, the IR spectrum shows a strong C=O stretching band for the ester carbonyl group, typically in the range of 1715-1730 cm⁻¹. nih.gov The C-O stretching vibrations of the ester group appear as two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, usually in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. nih.gov The characteristic aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. nih.gov
The vibrational analysis of this compound derivatives can be further refined by comparing experimental spectra with theoretical calculations, allowing for a more detailed assignment of the observed vibrational modes.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives
| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) |
| Carbonyl (C=O) | C=O Stretch (in acid) | ~1700 |
| Ester (-COOR) | C=O Stretch (in ester) | 1715-1730 |
| Ester (-COOR) | C-O Stretch | 1250-1300 and 1000-1100 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| Carbon-Bromine | C-Br Stretch | Lower frequency region |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.
In the mass spectrum of 4-bromobenzoic acid, the molecular ion peak [M]⁺ is observed at m/z 200 and 202, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). nih.govmassbank.euchemicalbook.com Common fragmentation pathways include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 183/185, and the loss of a carboxyl group (-COOH) to give a fragment at m/z 155/157. nih.gov
For esters like ethyl this compound, the mass spectrum also shows the characteristic isotopic pattern for the molecular ion [M]⁺ at m/z 228/230. chemicalbook.comnih.gov Fragmentation often involves the loss of the ethoxy group (-OCH₂CH₃) to give the abundant benzoyl cation at m/z 183/185. nih.gov Another common fragmentation is the loss of an ethylene (B1197577) molecule from the ethyl group.
The fragmentation patterns observed in the mass spectra of this compound derivatives provide valuable information about the stability of different parts of the molecule and can be used to confirm the proposed structure.
Table 3: Key Mass Spectrometry Data for this compound and its Derivatives
| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| 4-Bromobenzoic Acid | 200/202 nih.govmassbank.euchemicalbook.com | 183/185, 155/157 nih.gov |
| Ethyl this compound | 228/230 chemicalbook.comnih.gov | 183/185 nih.gov |
| Methyl this compound | 214/216 | 183/185, 155/157 |
X-ray Diffraction (XRD) for Single Crystal Structural Determination
X-ray diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 4-bromobenzoic acid reveals that the molecules often form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. researchgate.netscienceopen.com These dimers are then further organized in the crystal lattice through other intermolecular interactions. In some cases, one-dimensional chains are formed through hydrogen bonding. researchgate.net
For derivatives of this compound, XRD studies have revealed a variety of crystal packing arrangements. For example, in the crystal structure of 4-nitrophenyl this compound, molecules are linked into chains by weak C-H···O hydrogen bonds and Br···O contacts. nih.gov The dihedral angle between the two aromatic rings in this molecule is approximately 65°. nih.gov In another example, 2-amino-2-oxoethyl this compound, the crystal structure shows intermolecular N-H···O hydrogen bonds. nih.gov
The crystal structure of 4-bromobenzoyl this compound monohydrate shows that the organic and water molecules are linked into chains by C-H···O and O-H···O hydrogen bonds. nih.gov Interestingly, no π–π stacking interactions are observed in this particular structure. nih.govresearchgate.net
Table 4: Selected Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 4-Bromobenzoic acid | Orthorhombic | Pna2₁ | O-H···O hydrogen bonds, forming dimers scienceopen.com | scienceopen.com |
| 4-Nitrophenyl this compound | Monoclinic | P2₁/c | C-H···O hydrogen bonds, Br···O contacts nih.gov | nih.gov |
| 2-Amino-2-oxoethyl this compound | - | - | N-H···O hydrogen bonds nih.gov | nih.gov |
| 4-Bromobenzoyl this compound monohydrate | Orthorhombic | - | C-H···O and O-H···O hydrogen bonds nih.gov | nih.gov |
| 4-Formyl-2-nitrophenyl this compound | - | - | C-H···O interactions and Br···Br interactions iucr.org | iucr.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Coordination Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is diamagnetic and therefore EPR-silent, its coordination complexes with paramagnetic metal ions can be studied using EPR spectroscopy. This provides valuable information about the electronic structure and the coordination environment of the metal center.
When this compound acts as a ligand and coordinates to a paramagnetic metal ion, such as copper(II) or manganese(II), the resulting complex will have unpaired electrons and will be EPR active. The EPR spectrum can reveal details about the g-tensor and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the coordinating atoms.
For instance, in a hypothetical copper(II) complex with this compound ligands, the EPR spectrum would provide information on whether the copper ion is in an octahedral, tetrahedral, or square planar environment. The hyperfine splitting pattern can indicate the number of coordinating nitrogen or other magnetic nuclei.
While specific EPR studies on this compound coordination complexes are not extensively reported in the provided search results, the principles of the technique are broadly applicable to the study of such compounds.
Advanced Spectroscopic Methods for Elemental Analysis (e.g., Laser-Induced Breakdown Spectroscopy)
Advanced spectroscopic techniques can be employed for the elemental analysis of this compound and its derivatives. One such technique is Laser-Induced Breakdown Spectroscopy (LIBS). LIBS is a type of atomic emission spectroscopy that uses a high-energy laser pulse to create a plasma from a small amount of the sample. The light emitted from the plasma is then analyzed to determine the elemental composition of the sample.
LIBS can be used to detect the presence of bromine in this compound-containing materials. The characteristic emission lines of bromine in the LIBS spectrum would confirm its presence. This technique is particularly useful for rapid, in-situ analysis and requires minimal sample preparation.
Another powerful technique for elemental analysis is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). sigmaaldrich.cnsigmaaldrich.com ICP-MS can be used for the highly sensitive and quantitative determination of bromine. sigmaaldrich.cnsigmaaldrich.com For example, it has been used to study the metabolic fate of bromobenzoic acids by detecting bromine-containing metabolites in biological samples. sigmaaldrich.cn
These advanced methods provide complementary information to the molecular structure data obtained from other spectroscopic techniques.
Analysis of Intermolecular Interactions in this compound Crystal Structures
The crystal packing of this compound and its derivatives is governed by a variety of intermolecular interactions, which can be elucidated through X-ray diffraction studies. These interactions play a crucial role in determining the physical properties of the solid state.
A prevalent interaction in the crystal structures of 4-bromobenzoic acid is the formation of hydrogen-bonded dimers through the carboxylic acid groups. researchgate.netscienceopen.com These dimers can then be further linked by other interactions.
Halogen bonding is another significant intermolecular interaction observed in the crystal structures of this compound derivatives. researchgate.net This is a non-covalent interaction where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site, such as an oxygen or nitrogen atom. For example, Br···O and Br···Br interactions have been observed in the crystal packing of some derivatives. nih.goviucr.orgrsc.org
Furthermore, weaker C-H···O and C-H···π hydrogen bonds can play a role in the supramolecular assembly of these molecules. nih.goviucr.orgnih.gov The interplay of these various intermolecular forces leads to the diverse and complex crystal structures observed for this compound and its derivatives. nih.govrsc.orgresearchgate.net
Table 5: Common Intermolecular Interactions in this compound Crystal Structures
| Type of Interaction | Description |
| Hydrogen Bonding | O-H···O interactions forming carboxylic acid dimers; N-H···O and C-H···O interactions. researchgate.netscienceopen.comnih.govnih.goviucr.orgnih.gov |
| Halogen Bonding | Interactions involving the bromine atom, such as Br···O and Br···Br contacts. researchgate.netnih.goviucr.orgrsc.org |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. iucr.orgmarquette.eduacs.org |
Hydrogen Bonding Networks and Their Structural Role
Hydrogen bonds are a predominant force in the crystal packing of this compound and its derivatives. In the crystal structure of 4-bromobenzoic acid, molecules form one-dimensional chains through hydrogen bonding. researchgate.net A common structural motif observed in many benzoic acid derivatives is the formation of dimers through O-H···O hydrogen bonds between the carboxylic acid groups, creating a robust R2²(8) ring motif. researchgate.netscispace.com These dimers then serve as building blocks for more extensive supramolecular architectures.
In cocrystals of 4-bromobenzoic acid with other molecules, such as 4-cyanopyridine (B195900), hydrogen bonding competes with and complements other non-covalent interactions like halogen bonding. researchgate.net The carboxylic acid O-H···O hydrogen bonds, along with C-H···O interactions, are common stabilizing forces in the crystalline state of these cocrystals. researchgate.net The interplay between different types of hydrogen bonds, for instance N-H···O and C-H···O, can lead to the formation of complex three-dimensional networks, as seen in various salts and derivatives of this compound. researchgate.netiucr.orgcore.ac.uk In some hydrated structures, water molecules play a critical role in linking cations and anions through O-H···O hydrogen bonds, further stabilizing the crystal lattice. researchgate.net
The strength and geometry of these hydrogen bonds can be influenced by the presence of other functional groups within the molecule. For example, in piperidinium (B107235) and pyrrolidinium (B1226570) p-bromobenzoate, two distinct O-H···N type hydrogen bonds are formed. cern.ch The following table summarizes typical hydrogen bond parameters found in this compound derivatives.
| Compound/Complex | Hydrogen Bond Type | Bond Length (Å) | Reference |
| p-Bromobenzoic Acid | O-H···O | 2.646 | scispace.com |
| 2-amino-2-oxoethyl this compound | N-H···O | - | nih.gov |
| Aqua(4-bromobenzoato-κO)bis(1,10-phenanthroline-κ2N,N′)zinc(II) this compound 1.5-hydrate | O-H···O, C-H···O | - | researchgate.net |
| 4-Bromobenzoic acid–6-(4-bromophenyl)-3-(pyridin-4-yl)- researchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netiucr.orgthiadiazole | O-H···N, C-H···O | - | iucr.org |
Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding has emerged as a significant directional interaction in the crystal engineering of this compound derivatives. The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich sites. In cocrystals of 4-bromobenzoic acid, competition between hydrogen and halogen bonding is a key factor in determining the final supramolecular assembly. researchgate.net
Different types of halogen bonds are observed, including Br···Br, Br···O, and Br···N interactions. acs.orgmdpi.com The geometry of these interactions, particularly the C-Br···X angle, helps to classify them. For example, type II Br···Br interactions are observed in 4-bromo-3,5-dimethoxybenzoic acid, linking dimeric units. The following table provides examples of halogen bonds in this compound derivatives.
| Compound/Complex | Halogen Bond Type | Interaction Distance (Å) | Reference |
| 4-bromo-3,5-di(methoxy)benzoic acid | Br···Br (Type II) | 3.58 | |
| 4-bromobenzoic acid | Br···Br (Type II) | 3.81 | |
| 2-amino-2-oxoethyl this compound | Br···Br | 3.519 | nih.gov |
| Cocrystals of m-halogenopyridines with m-halogenobenzoic acids | Br···O | ~3.05-3.07 | acs.org |
Short Br⋯O Contacts in Crystal Packing
Short Br···O contacts are a recurring structural feature in the crystal packing of this compound and its derivatives. researchgate.netiucr.org These interactions, which are shorter than the sum of the van der Waals radii of bromine and oxygen, play a significant role in stabilizing the crystal lattice. nih.gov
| Compound | Br···O Contact Distance (Å) | Symmetry Code | Reference |
| Methyl 4-bromo-3,5-dimethoxybenzoate | 3.120 | x, y, z + 1 | researchgate.net |
| p-Bromobenzoic Acid (intramolecular) | 3.009 | - | researchgate.net |
| Methyl 4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | - | - | iucr.org |
Zeeman Effect on Nuclear Quadrupole Resonance (N.Q.R.) in Solid State
The Zeeman effect on Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for investigating the local electronic environment of quadrupolar nuclei, such as ⁸¹Br, in the solid state. capes.gov.brtandfonline.comtandfonline.com This method provides information on the electric field gradient (EFG) tensor at the nucleus, including its principal axes and the asymmetry parameter (η). tandfonline.com
Studies on single crystals of methyl this compound have utilized the Zeeman effect to probe the molecular arrangement at different temperatures. capes.gov.brtandfonline.comsigmaaldrich.comkrackeler.com By analyzing the splitting of the NQR line in the presence of an external magnetic field, the orientation of the C-Br bond within the crystal lattice can be determined. capes.gov.brtandfonline.com
Research on methyl this compound and other bromo-compounds has shown that the Zeeman effect can reveal subtle changes in molecular arrangement with temperature. capes.gov.brtandfonline.com The "geometric method" is often employed in these studies to analyze the Zeeman-perturbed NQR spectra. capes.gov.brtandfonline.comsigmaaldrich.com The data obtained from these measurements, such as the asymmetry parameter and the orientation of the EFG tensor, provide valuable insights into the nature of the chemical bonding and intermolecular interactions involving the bromine atom. tandfonline.com
| Compound | Nucleus | Temperature (K) | Key Findings from Zeeman NQR | Reference |
| Methyl this compound | ⁸¹Br | 77 | Determination of EFG tensor and molecular arrangement. | capes.gov.brtandfonline.com |
| 4,4′-dibromodiphenyl-ether | ⁸¹Br | 77 | Study of molecular arrangement variations with temperature. | capes.gov.br |
| 4,4′-dibromodiphenylsulphide | ⁸¹Br | 77 | Investigation of molecular arrangement. | capes.gov.br |
| Piperidinium p-bromobenzoate | ⁷⁹Br | - | H/D isotope effects on NQR frequencies. | cern.ch |
| Pyrrolidinium p-bromobenzoate | ⁷⁹Br | - | H/D isotope effects on NQR frequencies. | cern.ch |
Computational Chemistry and Theoretical Investigations of 4 Bromobenzoate Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. cnr.it
Geometry optimization is a fundamental step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For systems involving 4-bromobenzoic acid and its derivatives, DFT calculations are routinely used to determine optimized structural parameters. acs.orgnih.gov These calculations are often performed using specific functionals, such as B3LYP or PBE0-D3BJ, and basis sets like 6-311G(d,p) or def2-TZVP. acs.orgnih.gov The choice of functional and basis set is crucial for obtaining accurate predictions. cnr.it For instance, studies on derivatives of 4-bromobenzoic acid have successfully used the PBE0-D3BJ/def2-TZVP level of theory to validate molecular structures. acs.orgnih.gov The process involves iterative calculations to minimize the forces on each atom, leading to a stable conformation. arxiv.org
Table 1: Representative Calculated Geometric Parameters for a 4-Bromobenzoyl Moiety (Note: These are representative values from a derivative and may differ slightly for 4-bromobenzoate itself.)
| Parameter | Calculated Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C=O Bond Length | ~1.22 Å |
| C-O Bond Length | ~1.35 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |
| O-C-O Bond Angle | ~125° |
This data is illustrative and based on typical values found in computational studies of similar structures.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net
In computational studies on derivatives of 4-bromobenzoic acid, the HOMO and LUMO energies are calculated to understand their electronic behavior. acs.orgresearchgate.net For example, in a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives originating from 4-bromobenzoic acid, the HOMO-LUMO energies were calculated to assess their reactivity. acs.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a 4-Bromobenzoyl Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.0 to -6.5 eV |
| LUMO | -1.5 to -1.0 eV |
These values are illustrative and derived from studies on derivatives of 4-bromobenzoic acid. acs.org
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack.
For molecules containing the 4-bromobenzoyl group, MEP maps reveal that the negative potential is concentrated around the oxygen atoms of the carboxylate/carbonyl group, making them the primary sites for electrophilic interaction. acs.orgresearchgate.net Conversely, positive potential is often located on the hydrogen atoms of the benzene (B151609) ring. acs.org The bromine atom's electrostatic potential can be influenced by the electron-withdrawing nature of the carboxyl group, which can enhance a region of positive potential known as a σ-hole on the bromine.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. acs.orgresearchgate.net These descriptors, based on conceptual DFT, provide a more quantitative measure of reactivity than HOMO-LUMO energies alone. nih.gov
Key reactivity descriptors include:
Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electronegativity (χ): The power of an atom to attract electrons. It is given by χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).
These parameters have been calculated for various derivatives of 4-bromobenzoic acid to compare their reactivity profiles. acs.orgresearchgate.net
Table 3: Calculated Reactivity Descriptors for a Representative 4-Bromobenzoyl Derivative
| Descriptor | Value |
|---|---|
| Ionization Energy (I) | ~6.8 eV |
| Electron Affinity (A) | ~1.2 eV |
| Chemical Hardness (η) | ~2.8 eV |
| Chemical Softness (S) | ~0.18 eV⁻¹ |
| Chemical Potential (μ) | ~-4.0 eV |
This data is illustrative and based on calculations for 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. acs.org
DFT calculations are widely used to predict vibrational (FT-IR and Raman) and NMR spectra. ajol.inforesearchgate.net By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and other approximations inherent in the computational method. slideshare.net Comparing the predicted spectra with experimental data serves as a powerful validation of the calculated molecular structure. nih.govsci-hub.red
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. ajol.info These calculations provide theoretical chemical shifts that can be compared with experimental ¹H and ¹³C NMR spectra to aid in signal assignment and structural confirmation. researchgate.net Studies on derivatives of 4-bromobenzoic acid have shown good agreement between experimental and DFT-calculated spectroscopic data. acs.orgnih.gov
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for a 4-Bromobenzoyl Moiety
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1700-1680 | ~1710-1690 |
| C-Br Stretch | ~650-550 | ~640-540 |
These are typical ranges and the exact values depend on the specific molecule and its environment. The calculated values are often scaled.
Computational methods, particularly periodic DFT calculations, can be employed to predict the thermodynamic properties of crystalline solids. mpg.de The lattice energy, which is the energy released when gaseous ions form a solid crystal, is a key thermodynamic parameter that governs the stability of a crystal structure. mpg.de
For molecular crystals like those of 4-bromophenyl this compound, DFT calculations that include dispersion corrections are essential for accurately predicting lattice energies. researchgate.netmdpi.com These calculations can help in understanding the relative stability of different polymorphic forms of a compound. researchgate.netresearchgate.net Furthermore, thermodynamic properties such as enthalpy and entropy can be calculated at different temperatures, providing a more complete picture of the system's thermodynamics. nih.gov
Prediction and Validation of Spectroscopic Data (e.g., FT-IR, NMR)
Molecular Mechanics and Dynamics Simulations for Crystal Structures
Computational modeling, encompassing molecular mechanics and molecular dynamics, serves as a powerful tool for investigating the crystal structures of this compound systems. rscf.ru These methods are crucial for understanding the arrangement of molecules in the crystalline state and predicting their collective behavior.
Molecular mechanics methods, such as those available in the CrystalExplorer program, are employed to analyze intermolecular interactions and crystal packing. rscf.ru For instance, force fields like AMOEBA have been utilized in the initial stages of crystal structure prediction for compounds like 4-bromophenyl this compound. acs.org These calculations help in determining the radii of molecular clusters and understanding the pairwise interaction energies within the crystal lattice. rscf.ru
Molecular dynamics (MD) simulations provide further insights into the stability and behavior of crystal structures over time. mdpi.commdpi.com By simulating the motion of atoms and molecules, MD can reveal the dynamic nature of the crystal lattice, including vibrational modes and the stability of ligand-protein complexes in biological contexts. mdpi.comnih.govfrontiersin.org For derivatives of this compound, MD simulations can elucidate the conformational flexibility of the molecule and the stability of intermolecular interactions, such as hydrogen and halogen bonds, which are critical in defining the material's properties. mdpi.comacs.org Parameters derived from MD simulations, like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), offer quantitative measures of the stability and compactness of the simulated structures. mdpi.comnih.govfrontiersin.org
Crystal Structure Prediction and Polymorphism Studies of this compound Derivatives
The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—is of central importance in materials science, as different polymorphs can exhibit distinct physical and mechanical properties. advanceseng.comgla.ac.uk Derivatives of this compound, notably 4-bromophenyl this compound, have been shown to exist as trimorphs with markedly different mechanical behaviors: one form is elastic, one is brittle, and another is plastic. acs.orgresearchgate.netrsc.org Computational studies have been instrumental in both predicting these forms and understanding the origins of their diverse properties. acs.orgresearchgate.net
Computational Prediction of Novel Polymorphs
Computational crystal structure prediction (CSP) methods are employed to discover potential new polymorphic forms of a given compound. acs.org This process often involves a global minimization of the lattice energy. researchgate.netfigshare.com For 4-bromophenyl this compound, researchers performed extensive searches across various space groups to predict stable crystal structures. acs.org
These searches generated a large number of potential crystal structures, which were then ranked by their lattice energies. acs.org The most promising candidates were further optimized using higher levels of theory, such as density functional theory (DFT) with many-body dispersion (MBD) corrections, to refine their stability ranking. acs.orgfigshare.com This methodology successfully identified the three experimentally known polymorphs of 4-bromophenyl this compound among the top 60 lowest-energy predicted structures. acs.orgacs.org For example, the structure corresponding to the experimental Form II was found to have the third-lowest energy in its predicted space group, while the structure for Form III was the fifth-lowest. acs.org
Table 1: Computational Prediction and Identification of 4-Bromophenyl this compound Polymorphs
| Experimental Form | Matched Predicted Structure ID | Relative Energy (kcal/mol) from Lowest Predicted Structure | Rank in Predicted Structures |
|---|---|---|---|
| Form II | ID395 | 0.05 | 3rd lowest in its space group |
This table summarizes the successful identification of known polymorphs within a pool of computationally predicted crystal structures, based on data from research studies. acs.org
Prediction of Mechanical Properties (e.g., Brittle, Plastic, Elastic Behavior) via Virtual Tensile Tests
A novel computational method, dubbed the "virtual tensile test," has been developed to predict the mechanical properties of single crystals. advanceseng.comacs.org This approach is based on constrained optimization using dispersion-corrected density functional theory (DFT+D). acs.orgresearchgate.net In this method, a polymorphic crystal structure is computationally "stretched" in a stepwise manner along its primary crystallographic axes. advanceseng.comacs.org During each step of the stretch, the remaining lattice parameters and the atomic coordinates are allowed to relax. researchgate.net
By plotting the lattice energy and unit cell volume against the stretching parameter, the mechanical response of the crystal can be analyzed. advanceseng.comacs.org This technique was successfully applied to the three known polymorphs of 4-bromophenyl this compound, and the results confirmed their distinct mechanical behaviors. acs.orgresearchgate.net
Elastic Form I: When stretched, this form showed the formation of local cavities between molecules, leading to an increase in cell volume. advanceseng.com This deformation was reversible, characteristic of elastic behavior. acs.org
Brittle Form II: Even under small deformations, the lattice energy of this form spiked, indicating its inability to withstand strain, which is typical of brittle materials. advanceseng.com
Plastic Form III: When stretched along a specific axis, layers of molecules were observed to slip past one another, an irreversible deformation characteristic of plastic behavior. acs.orgadvanceseng.com
Table 2: Computationally Verified Mechanical Properties of 4-Bromophenyl this compound Polymorphs
| Polymorph | Observed Mechanical Behavior | Computational Finding from Virtual Tensile Test |
|---|---|---|
| Form I | Elastic | Reversible formation of molecular cavities under strain. acs.orgadvanceseng.com |
| Form II | Brittle | Sharp increase in lattice energy even with small deformations. advanceseng.com |
This table correlates the experimentally observed mechanical properties with the results obtained from virtual tensile test simulations. acs.orgadvanceseng.com
Differentiation of Polymorphs from Co-crystals through Computational Analysis
Computational analysis is not only crucial for identifying polymorphs but also for correctly characterizing crystalline structures. In some cases, a structure initially identified as a polymorph may be revealed to be a co-crystal or a mixed crystal.
A detailed computational study of the system initially described as the trimorphs of 4-bromophenyl this compound revealed that the plastically deformable form (Form III) was, in fact, a mixed crystal. rscf.ru The analysis showed it to be composed of 4-bromophenyl 4-nitrobenzoate (B1230335) and 4-bromophenyl this compound in a 3:1 ratio. rscf.ru This re-characterization highlights the power of computational methods to refine and correct experimental structural assignments.
Computational techniques like Density Functional Theory (DFT) can calculate the properties of a proposed structure, which can then be compared against experimental data. researchgate.net Discrepancies can point towards an incorrect structural assignment. For instance, calculating the lattice energy or simulating a spectroscopic signature (like IR) for a putative polymorph and a suspected co-crystal and comparing them to the experimental data can help differentiate between the two possibilities. rsc.org
Theoretical Elucidation of Reaction Mechanisms Involving this compound
Theoretical chemistry provides powerful tools for elucidating the detailed step-by-step pathways of chemical reactions. solubilityofthings.comnumberanalytics.com Density Functional Theory (DFT) calculations are a popular choice for investigating reaction mechanisms, optimizing geometries of reactants, transition states, and products, and calculating the associated energy changes. researchgate.netsumitomo-chem.co.jp
One such study focused on the nickel-catalyzed reductive cross-coupling reaction between bromobenzene (B47551) and methyl this compound to form an unsymmetrical biaryl system. researchgate.net The investigation used DFT calculations (specifically the B3LYP and M06 methods) to explore the reaction mechanism. The results indicated that a process involving a Ni(0) catalyst was energetically more favorable than a mechanism starting with a Ni(I) catalyst. researchgate.net
The elucidated mechanism involves several key steps common in transition-metal catalysis: researchgate.net
Oxidative Addition: The initial step where the aryl halide adds to the metal center.
Reduction: A reduction step involving the metal complex.
Second Oxidative Addition: The addition of the second aryl halide.
Reductive Elimination: The final step where the cross-coupled product is formed and the catalyst is regenerated.
Analysis of Transition Metal Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions involving this compound and its derivatives. researchgate.netmdpi.comnih.gov These theoretical studies provide detailed insights into the elementary steps of catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination, by mapping the potential energy surfaces and characterizing the geometries and energies of intermediates and transition states. researchgate.netwhiterose.ac.uktennessee.edu
Oxidative Addition: This initial step involves the insertion of the metal center (e.g., Ni(0) or Pd(0)) into the carbon-bromine bond of the this compound moiety. whiterose.ac.uk DFT studies on the Ni-catalyzed electrochemical homo-coupling of methyl this compound indicated an irreversible oxidative addition reaction between a cathodically generated Ni(I) species and the aryl halide. rsc.org Kinetic studies on Ni-catalyzed O-arylations comparing methyl this compound with methyl 4-iodobenzoate (B1621894) also suggest that the oxidative addition step is, to some degree, turnover-limiting. acs.org The choice of solvent can influence the energy of activation for this step. whiterose.ac.uk
Transmetalation: In cross-coupling reactions, this step involves the transfer of an organic group from one metal (often from an organometallic reagent) to the transition metal catalyst. A novel approach circumventing traditional transmetalation pathways is single-electron transmetalation (SET). nih.govacs.org In a dual catalytic cross-coupling of methyl this compound with potassium cyclopentyltrifluoroborate, a SET-mediated pathway was proposed where alkyl transfer occurs through the combination of a radical with the nickel catalyst complex, a process that is nearly barrierless. acs.org
Reductive Elimination: This is the final step, where the two coupled organic fragments are eliminated from the metal center to form the final product and regenerate the active catalyst. researchgate.net In the palladium-catalyzed aryldifluoromethylation of aryl halides, including methyl this compound, DFT studies revealed that the reductive elimination step has a low energy barrier. escholarship.org This is attributed to a stabilizing π-interaction between the palladium center and the aryl ring of the difluoro-η3-benzyl unit in the transition state. escholarship.org Similarly, in Ni-catalyzed electrochemical homo-coupling, DFT computations suggest a pathway for reductive elimination involving a high-valence Ni(III)(Ar)2 intermediate formed via a bimolecular ligand exchange. rsc.org
| Catalytic System | Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Ni-catalyzed reductive cross-coupling of methyl this compound | Oxidative Addition (Rate-determining step) | DFT | 14.8 | researchgate.net |
| Ni-catalyzed electrochemical homo-coupling | Ligand exchange to form Ni(III)(Ar)₂Br | DFT | 14.8 | rsc.org |
| Ni-catalyzed electrochemical homo-coupling | Reductive Elimination from Ni(III)(Ar)₂Br | DFT | 3.9 | rsc.org |
| Pd(0) + VDCP-diester | Oxidative Addition | DFT | 24.7 | nih.gov |
Computational Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Computational Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. These studies correlate the structural features of molecules with their biological activity. nih.gov For derivatives of this compound, SAR analyses help to understand how modifications to the molecular structure, such as the addition or alteration of substituent groups, affect their interactions with biological targets and consequently their therapeutic potential. mdpi.comtandfonline.com
SAR studies on amide derivatives of L-cysteine, including a this compound derivative (AL-2), have shown that the nature and position of substituents on the aromatic ring significantly influence antimicrobial activity. tandfonline.com For instance, the presence of a bromine atom at the para-position in compound AL-2 resulted in enhanced antifungal activity against Candida albicans and notable antileishmanial activity compared to the unsubstituted analog. tandfonline.com Similarly, in a series of hydrazone-Schiff bases derived from 4-bromobenzoic acid, SAR studies revealed that the presence of electron-donating groups on the phenyl ring plays a prominent role in the inhibition of the urease enzyme. researchgate.net These computational and experimental findings guide the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov
Molecular Docking Studies for Ligand-Protein Binding Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. mdpi.commdpi.com This method is instrumental in SAR studies for understanding the molecular basis of a ligand's biological activity. core.ac.ukrsc.org For this compound derivatives, docking studies have provided crucial insights into their binding modes with various enzymatic targets, explaining their potential as therapeutic agents. mdpi.comresearchgate.net
In one study, a series of galactopyranoside derivatives, including a this compound intermediate, were synthesized and evaluated for antibacterial and antifungal activities. mdpi.com Molecular docking was performed against several bacterial and fungal protein targets. The results showed that all derivatives had the highest binding affinity for the MurF enzyme from bacterial targets and lanosterol (B1674476) 14-α-demethylase from fungal targets, suggesting these are their likely mechanisms of action. mdpi.com
Another investigation focused on hydrazone-Schiff base derivatives of 4-bromobenzoic acid as potential tyrosinase inhibitors. researchgate.net Docking studies were conducted to elucidate the binding interactions of these compounds within the active site of the tyrosinase enzyme. The study identified several potent inhibitors, with IC50 values surpassing that of the standard drug, kojic acid. researchgate.net The computational analysis supported the experimental findings and provided a structural rationale for the observed inhibitory activity, paving the way for the development of new and more effective tyrosinase inhibitors. researchgate.netdntb.gov.ua
| This compound Derivative Class | Protein Target | Biological Activity | Reported Docking Score / IC₅₀ Value | Reference |
|---|---|---|---|---|
| Galactopyranoside derivatives | MurF Enzyme | Antibacterial | Highest affinity among tested targets | mdpi.com |
| Galactopyranoside derivatives | Lanosterol 14-α-demethylase | Antifungal | Highest affinity among tested targets | mdpi.com |
| Hydrazone-Schiff base (Compound 2g) | Tyrosinase | Enzyme Inhibition | IC₅₀ = 6.07 ± 0.40 μM | researchgate.net |
| Hydrazone-Schiff base (Compound 2k) | Tyrosinase | Enzyme Inhibition | IC₅₀ = 6.81 ± 0.16 μM | researchgate.net |
| L-cysteine amide derivative (AL-2) | Leishmania tropica | Antileishmanial | IC₅₀ = 0.68 ± 0.09 µg/mL | tandfonline.com |
Supramolecular Chemistry and Materials Science Applications of 4 Bromobenzoate
Formation of Hydrogen-Bonded Supramolecular Assemblies Involving 4-Bromobenzoate Anions
The this compound anion readily participates in the formation of intricate hydrogen-bonded networks. These interactions are fundamental to the assembly of larger supramolecular structures. The carboxylate group of the anion acts as a hydrogen bond acceptor, while other components in the system can serve as hydrogen bond donors.
In one example, the co-crystallization of 4-bromobenzoic acid with 4-cyanopyridine (B195900) results in one-dimensional chains where hydrogen bonding plays a crucial role in the supramolecular assembly. researchgate.net Similarly, in complexes involving 2,3,5,6-tetrafluoro-4-bromobenzoic acid and amino-pyrimidine derivatives, charge-assisted hydrogen bonds between the carboxylate and amino-pyrimidinium groups are the primary drivers of the assembly. nih.gov These hydrogen bonds, with N–H+⋯O− and N–H⋯O− interactions, dictate the primary structural motif. nih.gov
The interplay between hydrogen bonds and other non-covalent interactions, such as halogen bonds, can lead to the formation of extended one- and two-dimensional architectures. nih.gov The reliability of the amino-pyrimidine/carboxylate synthon in forming the primary structure, coupled with the supporting role of halogen bonds, demonstrates a powerful strategy for the predictable construction of complex solid-state networks. nih.gov
Coordination Complexes and Metal-Organic Frameworks Incorporating this compound Ligands
The this compound ligand is instrumental in the synthesis of coordination complexes and metal-organic frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands, offering high surface areas and tunable properties for applications in gas storage, separation, and catalysis. wpi.eduusu.edu
The carboxylate group of this compound coordinates with metal centers, while the bromo-substituted phenyl ring can be further functionalized or participate in secondary interactions within the framework. For instance, a zinc(II) MOF has been synthesized using 4-bromobenzoic acid and an imidazole-based ligand, resulting in a complex with a specific crystal structure. researchgate.net
In another application, methyl this compound was used in a palladium-catalyzed coupling reaction to synthesize a functionalized linker for a phosphinate-based MOF. nih.gov This highlights the role of this compound derivatives as precursors in creating bespoke MOFs with tailored properties for specific applications, such as the adsorption of emerging pollutants from water. nih.gov The resulting MOFs can exhibit robust three-dimensional structures with interconnected one-dimensional coordination chains. nih.gov
Host-Guest Inclusion Complexation Studies in Aqueous Media
The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, can be explored with systems involving this compound. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for hydrophobic guest molecules in aqueous solutions. mdpi.com
While direct studies on this compound are limited, related research provides insights. For example, a supramolecular catalytic system for Suzuki-Miyaura coupling reactions in aqueous media has been developed using a host-guest inclusion complex. rsc.org In this system, a hydrophobic palladium(II) complex is solubilized by a modified β-cyclodextrin. rsc.org The reaction of 4-bromobenzoic acid with phenylboronic acid is effectively catalyzed by this system, demonstrating the potential of inclusion complexation to facilitate reactions involving sparingly soluble species like this compound in aqueous environments. rsc.org The formation of a 1:1 inclusion complex is often confirmed by techniques like 2D NOESY ¹H NMR spectroscopy. rsc.orgnih.gov
The improved solubility and altered reactivity of the guest molecule upon complexation are key advantages of this approach. mdpi.com For instance, the solubility of a guest can be significantly increased, and the host-guest complex can exhibit different thermal stability compared to the free guest molecule. mdpi.comnih.gov
Role of this compound in Crystal Engineering and the Design of Solid-State Structures
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. chemrxiv.org The this compound moiety is a valuable tool in this field due to the predictable nature of the interactions it can form, including hydrogen bonding and halogen bonding. researchgate.netvulcanchem.com
The bromine atom in this compound can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can be used to control the packing of molecules in a crystal. nih.govvulcanchem.com This, in conjunction with the hydrogen bonding capabilities of the carboxylate group, allows for the rational design of crystal structures with specific topologies and properties.
For example, studies on cocrystals of 4-bromobenzoic acid have shown that the competition and cooperation between hydrogen and halogen bonds can be systematically studied to control supramolecular assembly. researchgate.net The use of this compound derivatives in creating solid solutions and mixed crystals also highlights its utility in tuning the properties of materials. rscf.rursc.org
Polymorphism and Mechanical Properties of 4-Bromophenyl this compound in the Solid State
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is of significant interest in materials science. rsc.orgrsc.org 4-Bromophenyl this compound is a prime example of a compound that exhibits distinct mechanical properties in its different polymorphic forms. rsc.orgresearchgate.net
Three polymorphs of 4-bromophenyl this compound have been identified, each displaying a different mechanical behavior: one is elastic, another is brittle, and the third is plastic. researchgate.netdntb.gov.ua This remarkable difference in properties is attributed to the different crystal packing and intermolecular interactions in each polymorph. researchgate.netacs.orgresearchgate.net The organization of halogen bonds (Br···Br and O···Br) and other weak interactions plays a crucial role in determining whether a crystal will deform elastically, fracture, or deform irreversibly under stress. researchgate.netscispace.com
Structure-Property Relationships in Molecular Crystals Exhibiting Diverse Mechanical Behaviors
The diverse mechanical behaviors of 4-bromophenyl this compound polymorphs provide an excellent platform for studying structure-property relationships in molecular crystals. researchgate.net Computational studies, including virtual tensile tests and lattice energy calculations, have been employed to understand the origins of these different properties at the molecular level. acs.orgresearchgate.netmephi.ru
These studies have shown that the mechanical response of the crystals is highly dependent on the topology of the hydrogen and halogen bonds within the crystal lattice. acs.orgresearchgate.net For instance, the presence of slip planes facilitated by weak intermolecular interactions can lead to plastic deformation, while a more rigid, interlocked structure can result in brittle fracture. researchgate.netscispace.com The elastic properties are often associated with crystal packing that allows for reversible distortion under stress. researchgate.net
The ability to predict and control the mechanical properties of molecular crystals through polymorphism and crystal engineering has significant implications for the development of new functional materials, including flexible electronics and improved pharmaceutical formulations. chemrxiv.org
Q & A
Q. What are the recommended methods for synthesizing and purifying 4-bromobenzoate derivatives in academic research?
Methodological Answer: this compound derivatives are typically synthesized via esterification or nucleophilic substitution reactions. For example, 2,3-epoxypropyl this compound can be prepared by reacting 4-bromobenzoyl chloride with epoxide precursors under anhydrous conditions . Purification often involves recrystallization from ethanol or methanol, with monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm purity. For crystalline products, slow evaporation from a solvent mixture (e.g., dichloromethane/hexane) is recommended to obtain single crystals for structural analysis .
Q. How should researchers handle safety and storage of this compound compounds in laboratory settings?
Methodological Answer: While this compound is classified as non-hazardous under CLP regulations, standard laboratory precautions apply. Use personal protective equipment (PPE), including gloves and safety goggles, to avoid skin/eye contact. Store in a cool, dry place away from oxidizers and strong acids/bases. Waste disposal should follow institutional guidelines for halogenated organic compounds, with segregation from aqueous waste .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns and esterification.
- X-ray Diffraction (XRD): Single-crystal XRD using programs like SHELXL for structure refinement . Mercury software can visualize packing motifs and hydrogen-bonding interactions .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weights and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to investigate polymorph-dependent mechanical properties in this compound derivatives?
Methodological Answer: To study polymorphs (e.g., elastic vs. brittle forms of 4-bromophenyl this compound):
Crystallization Screening: Use solvent diffusion or melt crystallization to isolate polymorphs.
Mechanical Testing: Apply nanoindentation or three-point bending assays to quantify elasticity/brittleness.
Structural Correlation: Pair mechanical data with XRD to link crystal packing (e.g., slip planes in elastic forms) to properties . Contradictions in reported polymorphs (e.g., misidentified co-crystals) require re-refinement of deposited CCDC data .
Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer: Discrepancies may arise from disordered atoms or co-crystal misidentification. For example, a reported "polymorph" of 4-bromophenyl this compound was later identified as a co-crystal with 4-nitrobenzoate. To resolve this:
Re-refinement: Use SHELXL to re-analyze raw diffraction data, adjusting occupancy and thermal parameters for disordered atoms.
Impurity Analysis: Conduct HPLC-MS to detect trace co-crystal components.
Validation Tools: Apply checkCIF/PLATON to validate geometric restraints and hydrogen-bonding networks .
Q. What strategies are effective for distinguishing co-crystals from true polymorphs in this compound systems?
Methodological Answer:
Thermal Analysis: Differential scanning calorimetry (DSC) can differentiate co-crystals (distinct melting points) from polymorphs (solid-state transitions).
Powder XRD (PXRD): Compare experimental patterns with simulated data from single-crystal structures.
Elemental Analysis: Verify stoichiometry via combustion analysis or energy-dispersive X-ray spectroscopy (EDX) for halogen content .
Q. How can this compound derivatives be utilized in organocatalytic or boron-containing synthesis?
Methodological Answer: this compound esters serve as electrophiles in organocatalytic [3+3] cycloadditions. For example:
Reaction Design: Use chiral amines or thioureas to catalyze asymmetric cyclization with enol ethers.
Boron Integration: Synthesize boron-containing analogs (e.g., cyclic boronates) for Suzuki-Miyaura coupling. Characterize intermediates via B NMR and X-ray crystallography .
Q. What methodologies are recommended for analyzing boron-4-bromobenzoate conjugates in materials science?
Methodological Answer: For compounds like 2-methyl-3-phenyl-3-(dioxaborolan-2-yl)cyclobutyl this compound:
Crystallography: Resolve boronate ester geometry using low-temperature XRD to minimize disorder .
Spectroscopy: Use B NMR to monitor boron coordination states.
Computational Modeling: Density functional theory (DFT) can predict electronic effects of bromine substitution on boronate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
